3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-11-2-3-12(8-14(11)17)4-5-16(21)20-7-6-13(10-20)22-15-9-18-23-19-15/h2-3,8-9,13H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPQHQSMJWZDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)OC3=NSN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structural attributes, including a fluorinated aromatic ring and a pyrrolidine moiety linked to a thiadiazole group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C16H18FN3O2S, with a molecular weight of 335.4 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are advantageous in drug design.
Key Structural Features
| Feature | Description |
|---|---|
| Fluorinated aromatic ring | Enhances binding affinity to biological targets |
| Pyrrolidine moiety | Potential for interaction with various receptors |
| Thiadiazole group | May contribute to anti-inflammatory and neurological effects |
Preliminary studies indicate that this compound interacts with specific molecular targets such as receptors or enzymes involved in neurological pathways and inflammatory responses. The fluorinated groups may enhance binding affinity and selectivity towards these targets, leading to modulation of their activity .
Pharmacological Properties
Research has shown that this compound exhibits significant biological activity in various assays. Its unique combination of functional groups allows it to target multiple biological pathways:
- Neurological Disorders : The compound's structure suggests potential applications in treating conditions like depression or anxiety by modulating neurotransmitter systems.
- Anti-inflammatory Effects : The thiadiazole moiety is associated with anti-inflammatory properties, making this compound a candidate for developing treatments for inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that derivatives of thiadiazole compounds can act as monoamine oxidase (MAO) inhibitors. For example, related compounds have shown IC50 values indicating potent inhibition of MAO-A activity . Such findings suggest that this compound may share similar inhibitory properties.
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds similar to this compound:
Study 1: MAO Inhibition Assay
A series of thiadiazole derivatives were synthesized and tested for MAO inhibition. The most potent compound displayed an IC50 value of 0.060 ± 0.002 μM against MAO-A, indicating strong inhibitory potential .
Study 2: Antioxidant Activity
Research on related thiourea derivatives showed significant antioxidant activity comparable to ascorbic acid. This implies that similar structural features in this compound could confer antioxidant properties as well .
Study 3: Cytotoxic Potential
Another study evaluated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, particularly in backbone architecture, fluorine substitution, or heterocyclic appendages:
Key Observations:
Fluorine Substitution : The target compound and chromen-4-one derivatives (e.g., ) share fluorinated aromatic rings, which typically enhance metabolic stability and membrane permeability.
Heterocyclic Diversity: The thiadiazole group in the target compound differs from the pyrazolo-pyrimidine () or triazole () systems in analogs. The pyrrolidine ring in the target compound is functionalized with a thiadiazole-oxy group, whereas analogs feature morpholine () or diazenyl-pyrrolidine () substitutions.
Physical Properties :
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves three critical steps:
- Step 1: Formation of the pyrrolidine-thiadiazole ether linkage via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., NaH) to deprotonate the thiadiazole hydroxyl group .
- Step 2: Coupling the pyrrolidine-thiadiazole intermediate with the fluorinated aromatic ketone using a carbonyl-activating reagent (e.g., EDCI or DCC) .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product . Critical Conditions:
- Temperature control (0–5°C for sensitive steps, room temperature for couplings).
- Solvent selection (e.g., dichloromethane for thiadiazole ether formation, DMF for couplings) .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
Q. What are common impurities, and how are they controlled during synthesis?
Methodological Answer: Common impurities include:
- Unreacted intermediates (e.g., free pyrrolidine or thiadiazole derivatives): Mitigated via stoichiometric reagent ratios and reaction monitoring (TLC/HPLC) .
- By-products (e.g., over-alkylated species): Controlled by stepwise addition of reagents and low-temperature conditions .
- Solvent residues : Removed via vacuum drying or azeotropic distillation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the pyrrolidine and thiadiazole moieties?
Methodological Answer:
- Design of Experiments (DoE): Vary catalysts (e.g., NaH vs. KCO), solvents (polar vs. non-polar), and temperatures to identify optimal conditions .
- Statistical Modeling: Use response surface methodology (RSM) to maximize yield while minimizing side reactions .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling variants .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- LC-MS: Detect trace impurities or degradation products contributing to anomalous peaks .
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Q. How can derivatives be designed to enhance biological activity while maintaining stability?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the fluorophenyl ring (e.g., electron-withdrawing groups for enhanced binding) .
- Stability Testing: Conduct accelerated degradation studies (pH, thermal stress) to identify labile sites. Introduce steric hindrance or fluorine atoms to improve metabolic stability .
Q. What computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., kinases) using force fields like AMBER or CHARMM .
- Docking Studies: Screen against protein databases (PDB) to identify potential therapeutic targets .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites altering in vivo results .
- Dose-Response Refinement: Adjust dosing regimens to account for species-specific metabolic rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
